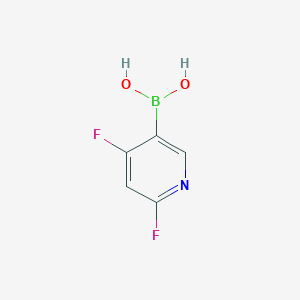
(4,6-Difluoropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Difluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF2NO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Difluoropyridin-3-yl)boronic acid typically involves the borylation of a fluorinated pyridine derivative. One common method is the Miyaura borylation, where a halogenated pyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: (4,6-Difluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the formation of carbon-nitrogen bonds using copper catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Aminated Pyridines: From Chan-Lam coupling.
Boronic Esters and Alcohols: From oxidation and reduction reactions.
Applications De Recherche Scientifique
(4,6-Difluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4,6-Difluoropyridin-3-yl)boronic acid primarily involves its ability to form stable covalent bonds with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
(5,6-Difluoropyridin-3-yl)boronic acid: Similar structure but different fluorine substitution pattern.
6-Fluoro-3-pyridinylboronic acid: Another fluorinated pyridine boronic acid with a single fluorine atom.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of fluorine atoms on the pyridine ring.
Uniqueness: (4,6-Difluoropyridin-3-yl)boronic acid is unique due to its specific fluorine substitution pattern, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C5H4BF2NO2 |
|---|---|
Poids moléculaire |
158.90 g/mol |
Nom IUPAC |
(4,6-difluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H |
Clé InChI |
JGBKSAXHGZBWTK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















